N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Select this exact substitution pattern for systematic SAR campaigns. The combination of oxan-4-yl and 2,2,2-trifluoroethyl N-substituents produces a tertiary amide with zero H-bond donors—isolating amide NH contributions to target binding. The 4-isopropoxy group introduces a metabolically labile O-dealkylation site for ADME screening. Unlike generic benzamide analogs, replacement of any single substituent alters logP, TPSA, and H-bond profiles sufficient to shift IC50 values by orders of magnitude. Available at ≥95% purity; request quotation for mg to g research quantities.

Molecular Formula C17H22F3NO3
Molecular Weight 345.362
CAS No. 1428379-74-1
Cat. No. B2454596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide
CAS1428379-74-1
Molecular FormulaC17H22F3NO3
Molecular Weight345.362
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)N(CC(F)(F)F)C2CCOCC2
InChIInChI=1S/C17H22F3NO3/c1-12(2)24-15-5-3-13(4-6-15)16(22)21(11-17(18,19)20)14-7-9-23-10-8-14/h3-6,12,14H,7-11H2,1-2H3
InChIKeySVBHRUFYHHYKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide (CAS 1428379-74-1): Chemical Identity, Procurement Specifications, and Structural Class


N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide (CAS 1428379-74-1) is a synthetic benzamide derivative with the molecular formula C17H22F3NO3 and a molecular weight of 345.362 g/mol . It features three distinct pharmacophoric elements: a 4-isopropoxy (propan-2-yloxy) substituent on the benzamide phenyl ring, an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group on the amide nitrogen, and a 2,2,2-trifluoroethyl group on the same amide nitrogen. The compound is commercially available from specialty chemical suppliers at a typical purity of 95%, primarily for research purposes [1]. As a member of the N,N-disubstituted benzamide class, it shares structural lineage with compounds explored in drug discovery programs targeting kinases, nuclear receptors, and protease inhibition, though its own specific biological profile remains largely uncharacterized in the peer-reviewed literature.

Why Generic Substitution Fails for N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide: The Structural Triad That Prevents Simple Analog Swapping


This compound cannot be generically substituted with its closest structural analogs because its three key substituents—the 4-isopropoxy phenyl group, the oxan-4-yl ring, and the N-2,2,2-trifluoroethyl chain—each independently modulate distinct physicochemical parameters (lipophilicity, topological polar surface area, hydrogen bond acceptor count, and conformational flexibility) that collectively determine molecular recognition, membrane permeability, and metabolic stability [1]. Replacement of even one substituent with a seemingly minor isostere (e.g., exchanging 4-isopropoxy for 4-chloro or 4-trifluoromethoxy, or replacing the oxan-4-yl with a thiophen-3-ylmethyl group) predictably alters logP, TPSA, and hydrogen bond acceptor/donor profiles sufficiently to shift binding affinity at relevant targets and change ADME fate [1]. As demonstrated across the broader benzamide chemotype targeting kinases, FtsZ, and nuclear receptors, minor structural perturbations routinely produce order-of-magnitude changes in IC50 values and selectivity indices [2][3]. Therefore, any procurement decision based purely on benzamide class membership without verifying the specific substitution pattern introduces unquantified risk of non-equivalent biological performance.

N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide Comparative Evidence: Key Differentiation Dimensions vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 4-Isopropoxy vs. 4-Chloro vs. 4-Trifluoromethoxy Benzamide Analogs

The target compound (C17H22F3NO3, MW 345.36) carries a 4-isopropoxy substituent that provides a distinct lipophilicity-hydrophilicity balance compared to two widely available analogs: 3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide (C14H15ClF3NO2, MW 321.72) [1] and N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzamide (C15H15F6NO3, MW 371.28) . The isopropoxy group contributes a computed cLogP of approximately 2.5-3.0 (estimated via SwissADME methodology) compared to approximately 2.0-2.5 for the 3-chloro analog and approximately 3.2-3.7 for the 4-trifluoromethoxy analog [2]. The topological polar surface area (TPSA) of the target compound is approximately 66.9 Ų, higher than the 3-chloro analog (approximately 50-55 Ų) but lower than analogs with additional H-bond acceptors, positioning it in a favorable intermediate range for blood-brain barrier penetration prediction [2]. These differences are sufficient to alter rank-ordering in cell-based permeability assays and can shift the compound's position in multiparameter optimization (MPO) scores used in lead selection [2].

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Oxan-4-yl vs. Thiophen-3-ylmethyl N-Substituent: Impact on Hydrogen Bond Acceptor Geometry and Conformational Accessibility

The target compound features an oxan-4-yl (tetrahydropyran) N-substituent, which introduces a saturated six-membered ring oxygen as a hydrogen bond acceptor with well-defined spatial orientation, in contrast to the closest commercially available 4-isopropoxy analog bearing a thiophen-3-ylmethyl N-substituent (4-isopropoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide, CAS 1234974-21-0, C17H18F3NO2S, MW 357.40) [1]. The oxan-4-yl ring oxygen provides a directional H-bond acceptor site with a constrained tetrahedral geometry, while the thiophen-3-ylmethyl group offers a planar aromatic sulfur with distinct π-interaction potential and different H-bond acceptor character [2]. The conformational landscape also differs: the oxan-4-yl group adopts chair conformations that place the amide nitrogen in a sterically defined equatorial or axial orientation, whereas the thiophen-3-ylmethyl linker provides greater rotational freedom around the methylene bridge. These geometric differences translate into distinct pharmacophoric fingerprints that can alter target binding mode and selectivity, as evidenced in kinase inhibitor SAR where tetrahydropyran vs. aromatic N-substituents on benzamide scaffolds have produced >10-fold differences in binding affinity [2][3].

Structure-Activity Relationship Molecular Recognition Conformational Analysis

4-Isopropoxy Substituent: Lipophilic Bulk and Metabolic Vulnerability Compared to Halogen and Trifluoromethoxy Analogs

The 4-isopropoxy group on the benzamide phenyl ring represents a distinct metabolic liability profile compared to the common 4-halogen (Cl, F) or 4-trifluoromethoxy alternatives found in analog compounds. The isopropoxy group introduces a metabolically labile O-alkyl bond susceptible to cytochrome P450-mediated O-dealkylation, which can generate a 4-hydroxybenzamide metabolite with significantly altered physicochemical properties and potentially distinct biological activity [1]. This metabolic vulnerability contrasts with the generally higher metabolic stability of 4-Cl and 4-CF3 substituted analogs, where oxidative metabolism typically occurs at alternative sites. However, the isopropoxy group also provides greater lipophilic bulk (π contribution) compared to 4-Cl, which can enhance hydrophobic packing interactions in lipophilic protein binding pockets—a feature exploited in drug design to improve target affinity when the binding site contains a complementary hydrophobic cleft [2]. The predicted CYP450 inhibition profile for the target compound suggests potential CYP2C19 and CYP2D6 inhibition (class-level prediction for benzamide ethers), while the 4-Cl analog may show a shifted CYP inhibition pattern [1][3]. These differences in metabolic fate and CYP interaction potential are critical for selecting appropriate analogs in ADME-Tox screening cascades and cannot be assumed equivalent across the analog series.

Metabolic Stability CYP450 Interaction Lead Optimization

Trifluoroethyl Group: Metabolic Shielding and Electron-Withdrawing Effects on Amide Bond Stability

The N-(2,2,2-trifluoroethyl) substituent on the amide nitrogen provides two distinct differentiation features compared to benzamide analogs bearing N-methyl, N-ethyl, or N-unsubstituted amides. First, the strong electron-withdrawing effect of the trifluoromethyl group polarizes the amide bond, increasing its electrophilic character and potentially altering both hydrogen bonding interactions with biological targets and susceptibility to amidase-mediated hydrolysis [1]. Second, the trifluoroethyl group creates a steric and electronic shield around the amide nitrogen, reducing N-dealkylation metabolic pathways that commonly limit the half-life of N-alkyl benzamides [1][2]. This metabolic shielding effect is a well-documented strategy in medicinal chemistry: the trifluoroethyl group has been shown to increase microsomal stability (reduced intrinsic clearance) by 2- to 10-fold compared to the corresponding N-ethyl analogs across multiple chemotypes [2]. The oxan-4-yl group further differentiates this compound from N-unsubstituted benzamides by removing the amide NH proton, eliminating a hydrogen bond donor that can reduce membrane permeability and restrict CNS penetration. Collectively, the N,N-disubstitution pattern (oxan-4-yl + trifluoroethyl) produces a tertiary amide with zero H-bond donors—a feature that distinguishes it from secondary benzamides commonly used as baseline comparators in screening cascades [3].

Metabolic Stability Amide Bond Reactivity Fluorine Chemistry

Commercial Availability and Purity Specifications: Batch-to-Batch Consistency and Procurement Reliability

The target compound is commercially available through specialty suppliers such as A2B Chem (Cat# BK48282) at a guaranteed purity of 95% . The N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide parent scaffold (CAS 1396579-69-3) is also commercially available and serves as a logical synthetic precursor or comparator for SAR studies, with a molecular weight of 287.28 g/mol—a difference of 58.08 g/mol corresponding to the absence of the 4-isopropoxy group [1]. The 4-isopropoxy building block 4-isopropoxy-N-(2,2,2-trifluoroethyl)benzamide (CAS 2324586-10-7, MW 261.24) is also commercially available, enabling modular analog synthesis . Critically, these three related compounds—while all commercially accessible—have different supplier catalog numbers, different purity specifications, and different pricing tiers, meaning that procurement decisions based solely on core scaffold similarity risk acquiring a different compound with unvalidated biological activity. The 95% purity specification for the target compound necessitates attention to potential impurities (up to 5%) that may interfere with biological assay interpretation, particularly at high screening concentrations where impurity-driven false positives are a recognized concern in academic screening campaigns [2].

Chemical Procurement Quality Control Assay Reproducibility

Recommended Application Scenarios for N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide Based on Comparative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Investigating N-Substituent Effects on Benzamide Target Engagement

This compound is optimally deployed as a comparator in SAR campaigns exploring the impact of N,N-disubstitution on benzamide pharmacology. Its unique combination of oxan-4-yl and trifluoroethyl N-substituents—producing a tertiary amide with zero H-bond donors—allows researchers to isolate the contribution of amide NH hydrogen bonding to target affinity by comparing activity against N-unsubstituted or N-monoalkyl benzamide analogs [1]. The oxan-4-yl group's ring oxygen provides a geometrically constrained H-bond acceptor that can probe specific protein-ligand interactions involving structured water networks or serine/threonine side chains in kinase and protease active sites [2]. The commercial availability of the parent scaffold (CAS 1396579-69-3) and the 4-isopropoxy building block (CAS 2324586-10-7) enables systematic SAR matrix construction with matched molecular pairs .

ADME-Tox Profiling of 4-Alkoxy Benzamide Series for Lead Optimization Programs

The 4-isopropoxy substituent introduces a metabolically labile O-dealkylation site that distinguishes this compound from 4-halogenated analogs in ADME screening cascades. Researchers evaluating the metabolic stability-activity trade-off in benzamide lead series can use this compound to assess whether O-dealkylation-mediated clearance is compatible with the desired pharmacokinetic profile or whether a switch to 4-Cl or 4-OCF3 analogs is warranted [1]. The predicted CYP2C19 and CYP2D6 inhibition liability flags this compound for drug-drug interaction risk assessment in early lead triage, providing a differentiation point from analogs with cleaner CYP profiles [2]. Its intermediate cLogP (~2.5-3.0) and TPSA (~66.9 Ų) position it in a favorable ADME space for compounds requiring both oral absorption and target tissue distribution, consistent with parameters commonly sought in CNS and oncology drug discovery programs [2].

Chemoproteomics Probe Development Leveraging Trifluoroethyl Metabolic Stability

The N-(2,2,2-trifluoroethyl) group provides enhanced metabolic stability compared to N-ethyl or N-methyl analogs, making this compound a suitable scaffold for developing chemical probes intended for cellular target engagement studies where amide N-dealkylation would otherwise deplete active probe concentration over the incubation period [1]. The zero H-bond donor count and oxan-4-yl ring oxygen enable passive membrane permeability while maintaining sufficient aqueous solubility for cellular assay conditions. Researchers developing activity-based protein profiling (ABPP) probes or photoaffinity labels based on the benzamide scaffold may find this substitution pattern advantageous because the trifluoroethyl group resists oxidative N-dealkylation—a common metabolic pathway that can generate fragment-based artifacts in pull-down experiments [1][2].

Nuclear Receptor Modulator Screening: RORγt and LXR Pathway Exploration

Benzamide derivatives with alkoxy substitution patterns have been disclosed in patent literature as RORγt inverse agonists and modulators of related nuclear receptors [1]. The 4-isopropoxy group present in this compound matches the alkoxy pharmacophore motif found in several patent-exemplified RORγt modulators, while the oxan-4-yl group provides conformational constraint that can enhance selectivity over closely related nuclear receptor subtypes [1][2]. Compounds from this structural class have demonstrated IC50 values in the sub-micromolar to low micromolar range in RORγt reporter gene assays, and the specific substitution pattern of this compound positions it as a candidate for inclusion in focused screening libraries targeting nuclear receptor modulation in autoimmune and inflammatory disease models [2]. However, users should note that no direct experimental confirmation of this compound's activity at RORγt has been published; its utility is thus as a rationally designed screening candidate based on pharmacophore alignment with known active chemotypes.

Quote Request

Request a Quote for N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.